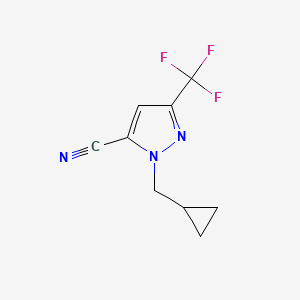

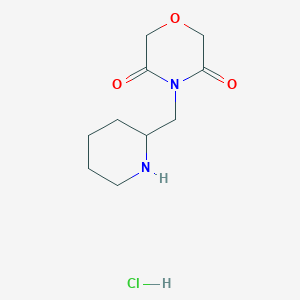

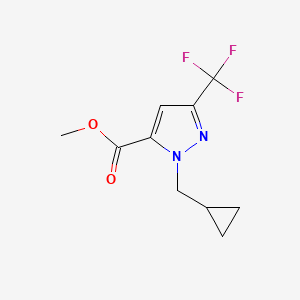

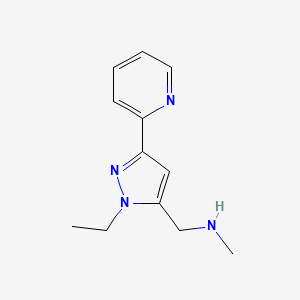

![molecular formula C11H14N4O B1481582 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097969-63-4](/img/structure/B1481582.png)

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Vue d'ensemble

Description

The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” is a type of N-heterocyclic compound. It is related to a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are often used as fungicides . SDHIs can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which are structurally similar to the compound , has been described in the literature . These compounds were rationally designed and synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction . The structure of a similar compound, “N-(Cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been studied using this method .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, 1H NMR, 13C NMR, and HRMS can be used to characterize their structures .

Applications De Recherche Scientifique

Antifungal Applications

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide: derivatives have shown promising results in antifungal activities. These compounds have been effective against plant pathogenic fungi such as Gibberella zeae , Fusarium oxysporum , and Cytospora mandshurica , which are responsible for significant agricultural losses worldwide . The synthesis of these derivatives involves the condensation of intermediates with aldehydes or ketones, resulting in compounds that can inhibit the growth of these fungi to a certain extent.

Antiproliferative Activities

The pyrazolecarboxamide derivatives have also been studied for their antiproliferative activities, particularly against cancer cell lines such as HeLa and C6 . Some derivatives have shown cell-selective effects, especially against rat brain tumor cells (C6), and have demonstrated broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin . This highlights the potential of these compounds in developing new anticancer therapies.

Synthesis Strategies

The pyrazole nucleus, a core component of these compounds, can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . These methods allow for the creation of a diverse range of derivatives, each with potential unique applications in scientific research.

Chemotherapeutic Potential

Compounds containing the pyrazole scaffold have received considerable attention due to their diverse chemotherapeutic potentials. They have been involved in the development of new drugs with reduced side effects and improved efficacy in cancer treatment. The pyrazolecarboxamide derivatives are part of this ongoing research to find safer and more cost-effective anticancer agents .

Agricultural Disease Control

The antifungal properties of these derivatives make them suitable candidates for controlling diseases in crops caused by pathogenic fungi. Their application could lead to the development of new fungicides that help prevent crop losses and improve food security .

Drug Design and Development

The structural versatility of pyrazolecarboxamide derivatives allows for their use in drug design and development. By modifying the chemical structure, researchers can enhance the biological activity and specificity of these compounds, leading to the creation of new drugs with targeted actions .

Biological Activity Studies

The biological activities of these derivatives, such as antibacterial, hypoglycemic, diuretic, and antiglaucoma effects, are being explored. This broad range of activities provides a rich field for scientific research, where each derivative can be studied for its specific action and potential therapeutic use .

Molecular Interaction Studies

Understanding the interactions of these compounds at the molecular level is crucial for their application in medicinal chemistry. Studies focus on how these derivatives interact with biological targets, which is essential for the rational design of drugs with desired properties .

Orientations Futures

The future directions for research on “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” and related compounds could involve further exploration of their potential uses as fungicides . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis .

Propriétés

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIZBTZIGUVOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

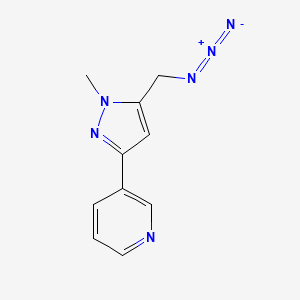

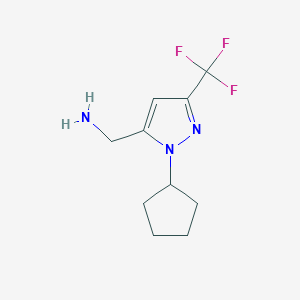

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)